Product packaging for 4-Bromo-6-chloro-1H-indazol-3(2H)-one(Cat. No.:CAS No. 887568-37-8)

4-Bromo-6-chloro-1H-indazol-3(2H)-one

Cat. No.: B3294890
CAS No.: 887568-37-8
M. Wt: 247.47 g/mol
InChI Key: OSKVLQWEHUMHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-chloro-1H-indazol-3(2H)-one ( 887568-37-8) is a halogenated indazolone derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 4 BrClN 2 O and a molecular weight of 247.48 g/mol, this compound is a solid that should be stored cold (2-8°C) . The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds . The specific substitution pattern of bromo and chloro groups on this core structure makes it a particularly useful building block for further structural elaboration. Halogen atoms are often introduced to alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making halogenated intermediates like this one crucial for optimizing the properties of potential drug candidates . The compound is adept for use in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, where the halogen substituents can be selectively functionalized to create a diverse array of novel compounds for high-throughput screening and lead optimization . Researchers utilize this building block in the synthesis of more complex molecules targeting various therapeutic areas. Indazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects . The structural features of this compound make it a key intermediate in exploratory research for developing new therapeutic agents. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2O B3294890 4-Bromo-6-chloro-1H-indazol-3(2H)-one CAS No. 887568-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-chloro-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKVLQWEHUMHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 6 Chloro 1h Indazol 3 2h One

Retrosynthetic Analysis of 4-Bromo-6-chloro-1H-indazol-3(2H)-one

A retrosynthetic analysis of this compound suggests a primary disconnection of the N-N bond within the pyrazole (B372694) ring of the indazolone system. This approach points to a diazotization reaction of a corresponding anthranilic acid derivative as the key final step in the synthetic sequence. This leads back to the precursor, 2-amino-3-bromo-5-chlorobenzoic acid.

This precursor, in turn, can be envisioned as being synthesized from a simpler starting material, such as 2-amino-5-chlorobenzoic acid, through a regioselective bromination step. The strategic placement of the amino and chloro groups on the benzene (B151609) ring directs the electrophilic substitution of bromine to the desired position. This multi-step approach, starting from a readily available substituted benzoic acid, represents a logical and feasible pathway to the target molecule.

Reported Synthetic Pathways for this compound

While a specific documented synthesis for this compound is not prevalent in the surveyed literature, analogous synthetic pathways for similar indazole structures provide a strong basis for a proposed synthesis.

Cyclization Reactions for Indazolone Ring Formation

The formation of the indazolone ring is a critical step in the synthesis. A well-established method for this transformation involves the diazotization of an anthranilic acid derivative, followed by an intramolecular cyclization. In the proposed synthesis of this compound, the key precursor, 2-amino-3-bromo-5-chlorobenzoic acid, would undergo diazotization using a reagent such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then expected to cyclize to form the indazolone ring. This type of reaction is a fundamental process in heterocyclic chemistry.

A related approach has been documented in the synthesis of other indazole derivatives, where a substituted aniline (B41778) is diazotized and then undergoes cyclization. For instance, the synthesis of 4-bromo-6-chloro-1H-indazole involves the diazotization of 4-chloro-2-fluoroaniline, followed by further transformations and a final cyclization step with hydrazine (B178648) hydrate. chemicalbook.com While the final product differs, the initial diazotization step is a shared and crucial feature.

Strategic Introduction of Halogen Substituents (Bromine and Chlorine)

The regioselective introduction of bromine and chlorine atoms onto the aromatic ring is a pivotal aspect of the synthesis. In the proposed pathway starting from 2-amino-5-chlorobenzoic acid, the existing amino and chloro groups would direct the electrophilic bromination to the C-3 position of the benzene ring. The amino group is a strong activating group and ortho-, para-director, while the chlorine atom is a deactivating but ortho-, para-director. The interplay of these directing effects would favor the introduction of the bromine atom at the position ortho to the amino group and meta to the chloro group, yielding the desired 2-amino-3-bromo-5-chlorobenzoic acid precursor.

Alternatively, halogenation can sometimes be performed on the pre-formed indazole ring system. However, controlling the regioselectivity of such reactions can be challenging. For example, direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) has been reported to yield an undesired regioisomer as the major product. This highlights the importance of installing the halogen substituents on the precursor before the cyclization to ensure the correct final substitution pattern.

Precursor Synthesis and Functional Group Transformations

The synthesis of the key precursor, 2-amino-3-bromo-5-chlorobenzoic acid, is a critical stage. A plausible route begins with the commercially available 2-amino-5-chlorobenzoic acid. The bromination of this starting material would likely be achieved using a standard brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Once the precursor is obtained, the transformation of the amino group into the diazonium salt is accomplished through the use of a diazotizing agent, most commonly sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures. This is a standard and widely used functional group transformation in organic synthesis. The subsequent intramolecular cyclization of the diazonium salt leads to the formation of the target indazolone.

Novel and Emerging Synthetic Approaches to this compound

Modern synthetic chemistry continually seeks more efficient and versatile methods. For the synthesis of indazolones, including potentially this compound, transition metal-catalyzed reactions represent a promising frontier.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings. chemicalbook.com Palladium- and copper-based catalysts are frequently employed in C-N and N-N bond-forming reactions, which are central to the synthesis of indazoles and their derivatives. nih.govresearchgate.netnih.gov While a specific transition metal-catalyzed synthesis for this compound has not been reported, general methods for indazole synthesis could potentially be adapted.

For instance, rhodium-catalyzed C-H activation and copper-catalyzed N-N bond formation have been utilized to construct the indazole core from various precursors. Such methods could, in principle, be applied to a suitably substituted starting material to generate the desired dihalogenated indazolone. These approaches often offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to more traditional methods.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles in the synthesis of heterocyclic compounds like this compound. These principles aim to curtail waste, reduce the use of hazardous materials, and improve energy efficiency.

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing the environmental impact of chemical processes. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in the available literature, the general approach is gaining traction for the synthesis of related heterocyclic structures. For instance, the synthesis of various nitrogen-containing heterocycles has been successfully achieved under solvent-free conditions, often aided by microwave irradiation or the use of solid supports. These techniques can lead to shorter reaction times, higher yields, and simpler purification procedures. The application of such methods to the synthesis of the target indazolone could potentially involve the reaction of a suitably substituted phenylhydrazine (B124118) with a carbonyl equivalent under solventless conditions, possibly with catalytic assistance.

The development of catalyst-free reactions or the use of recyclable catalysts is a cornerstone of green synthetic chemistry. For the synthesis of indazole and indazolone scaffolds, various catalytic systems have been explored. While some traditional methods rely on stoichiometric amounts of reagents, modern approaches focus on catalytic cycles that minimize waste.

For instance, the synthesis of indazole derivatives has been achieved using recyclable heterogeneous catalysts. Copper-based nanoparticles, such as CuO@C, have been employed in one-pot multicomponent syntheses of indazoles, offering the advantages of being ligand- and base-free, and easily separable for reuse. Another green approach involves the use of biodegradable and renewable catalysts.

Furthermore, some synthetic routes for indazolones can proceed under catalyst-free conditions, often promoted by thermal or photochemical energy. researchgate.net The development of such catalyst-free methods for this compound would be a significant step towards a more sustainable synthetic process.

Catalyst SystemReaction TypeKey Green Features
CuO@C NanoparticlesOne-pot multicomponent synthesisHeterogeneous, recyclable, ligand- and base-free conditions.
Polyethylene glycol (PEG-400)Solvent for synthesisBiodegradable, low toxicity.
2-Methyltetrahydrofuran (2-MeTHF)Solvent for synthesisDerived from renewable resources, less hazardous.

Multicomponent Reactions for Indazolone Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, thereby minimizing waste and saving time and resources. nih.gov While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the search results, the exploration of MCRs for constructing diverse heterocyclic scaffolds, including imidazolones and other related structures, is an active area of research. nih.goved.ac.uk

The general principle of MCRs could be hypothetically applied to the synthesis of the this compound scaffold. Such a reaction might involve the condensation of a substituted o-aminobenzohydrazide with a suitable carbonyl compound and another component in a one-pot process. The exploration of the reaction space around known MCRs could lead to the discovery of new pathways to access diverse indazolone derivatives. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the target compound while ensuring a safe and efficient process. Key factors that are typically fine-tuned include temperature, pressure, and the stoichiometry of the reagents.

Temperature and Pressure Effects

Temperature is a critical parameter that can significantly influence reaction rates, selectivity, and the formation of byproducts. In the synthesis of a structurally related compound, 7-bromo-4-chloro-1H-indazol-3-amine, the cyclization step was performed at an internal temperature of 95 °C in a pressure reactor to achieve full conversion. nih.gov This suggests that for the synthesis of this compound, elevated temperatures might also be necessary for the cyclization step. However, excessively high temperatures can sometimes lead to undesired side reactions, such as the hydration of nitrile groups if present in a precursor. nih.gov

For instance, in the bromination of a precursor for the aforementioned 7-bromo-4-chloro-1H-indazol-3-amine, elevated temperatures led to more hydrolyzed side products. nih.gov Conversely, lowering the temperature can sometimes improve selectivity but may result in lower conversion rates. The use of a pressure reactor can be beneficial when reaction temperatures exceed the boiling point of the solvent at atmospheric pressure, allowing for higher reaction rates. nih.gov

Reagent Stoichiometry and Concentration

The stoichiometry of the reagents plays a pivotal role in the outcome of the synthesis. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the amount of the brominating agent, N-Bromosuccinimide (NBS), was carefully optimized. Using 1.2 equivalents of NBS led to the formation of a dibrominated byproduct, while decreasing the amount to 1.07 equivalents furnished the desired product in high purity. nih.gov This highlights the importance of precise control over reagent stoichiometry to avoid over-functionalization.

The concentration of the reactants, often expressed in terms of solvent volume, is another key parameter. In the synthesis of the same related compound, a screen of solvent volumes showed that using 5 volumes of the solvent 2-MeTHF provided excellent conversion rates. The following table summarizes the optimization of bromination conditions for a precursor to 7-bromo-4-chloro-1H-indazol-3-amine, which can serve as a model for the synthesis of the target compound.

EntryBrominating Reagent (Equivalents)Temperature (°C)Observations
1Br2 (1.2)25Hydration of cyano group to amide. nih.gov
2Br2 (1.2)50Increased hydrolyzed side products. nih.gov
3Br2 (1.2)80Increased hydrolyzed side products. nih.gov
4NBS (1.2)25Formation of dibrominated product. nih.gov
5NBS (1.07)25>93% desired product without over-bromination. nih.gov

Reaction Time and Purity Profile

Specific experimental data on the reaction time and resulting purity profile for the synthesis of this compound is not documented in readily accessible scientific literature. However, for the synthesis of analogous substituted indazolones, the reaction time is a critical parameter that is influenced by several factors including the chosen synthetic route, reaction temperature, and the nature of the reactants and catalysts.

Generally, the formation of the indazolone ring can be achieved through various cyclization strategies. For instance, the cyclization of appropriately substituted phenylhydrazine precursors is a common method. The reaction time for such transformations can range from a few hours to over 24 hours. nih.gov The purity of the final product is contingent upon the regioselectivity of the cyclization and the effective removal of any starting materials, intermediates, and side-products.

The purity profile would likely be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods would identify and quantify the desired product as well as any impurities, which could include regioisomers or unreacted starting materials. For example, in the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, the purity was determined by GCMS and qNMR, revealing purities in the range of 95-96%. nih.govresearchgate.net

Control of reaction conditions is paramount to achieving a favorable purity profile. Variations in temperature, for instance, can affect the rate of reaction and the formation of byproducts, thus influencing the optimal reaction time and the purity of the isolated product.

Scale-Up Considerations for this compound Production

The scale-up of a synthetic process from laboratory to industrial production presents a unique set of challenges that must be addressed to ensure safety, efficiency, and economic viability. While specific scale-up data for this compound is not available, general principles for the large-scale production of fine chemicals and active pharmaceutical ingredients can be applied.

One of the primary considerations in scaling up the synthesis of a halogenated heterocyclic compound is the management of reaction exotherms. Some synthetic steps, such as bromination or nitration, can be highly exothermic and require careful thermal management to prevent runaway reactions. nih.gov The use of specialized reactors with efficient heat exchange systems is crucial.

The choice of solvents and reagents is also critical. On a large scale, factors such as cost, toxicity, and environmental impact become more pronounced. The development of "green" synthetic routes that utilize less hazardous solvents and reagents is an area of active research.

Furthermore, the transition from batch processing to continuous flow chemistry is a significant trend in the scale-up of chemical syntheses. acs.org Flow reactors can offer superior control over reaction parameters, improved safety for handling hazardous intermediates, and potentially higher yields and purity. acs.orgresearchgate.net This approach has been successfully demonstrated for the synthesis of other substituted indazoles and could be a viable strategy for the large-scale production of this compound. acs.org

Purification on a large scale also requires careful consideration. While column chromatography is a common purification method in the laboratory, it is often not practical for large quantities. Crystallization is a preferred method for the purification of solid compounds on an industrial scale, as it can be highly effective at removing impurities and is generally more cost-effective. The successful development of a scalable crystallization process would be a key step in the production of high-purity this compound. The practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been demonstrated on hundred-gram scales without the need for column chromatography. researchgate.netchim.it

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 6 Chloro 1h Indazol 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 4-Bromo-6-chloro-1H-indazol-3(2H)-one is not available in the reviewed literature. The following subsections are therefore based on predicted values and general principles of NMR spectroscopy as they would apply to this structure.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constants

Specific, experimentally determined ¹H NMR chemical shifts and coupling constants for this compound are not documented in the available literature.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Experimentally determined ¹³C NMR chemical shift data for this compound are not available in the public domain.

Two-Dimensional NMR Techniques for Structural Confirmation

Without experimental data, a discussion of 2D NMR techniques for this specific compound would be purely theoretical.

No COSY data for this compound has been found in the searched literature.

No HSQC data for this compound has been published in the reviewed sources.

No HMBC data for this compound is available in the searched scientific databases.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. This is achieved by measuring the cross-relaxation rates between nuclear spins, which are dependent on the inverse sixth power of the distance between them. For this compound, a NOESY spectrum would be instrumental in confirming the regiochemistry of the halogen substituents and understanding the conformation of the indazolone ring.

Due to the limited availability of specific experimental NOESY data for this compound in the public domain, we can predict the expected correlations based on the analysis of structurally similar indazole derivatives. In a typical NOESY spectrum of this compound, correlations would be anticipated between the N-H proton of the indazolone ring and the aromatic protons.

Predicted NOESY Correlations:

A hypothetical analysis would expect to observe NOE cross-peaks between:

The aromatic proton at position 5 and the aromatic proton at position 7. This correlation would help in the unambiguous assignment of the aromatic signals in the 1H NMR spectrum.

The presence and intensity of these NOE signals would provide conclusive evidence for the assigned structure and offer insights into the preferred conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C_7H_4BrClN_2O), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms.

Theoretical Exact Mass Calculation: The expected monoisotopic mass of the molecular ion [M]^+ is a critical piece of data for its identification. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (79Br/81Br and 35Cl/37Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition.

Upon electron ionization, the molecular ion would likely undergo a series of fragmentation reactions. Key expected fragmentation pathways include:

Loss of Halogen Radicals: The initial fragmentation would likely involve the loss of a bromine (·Br) or chlorine (·Cl) radical, due to the relative stability of the resulting radical cations. The loss of a bromine radical is often more facile than the loss of a chlorine radical.

Loss of CO: The indazolone ring contains a carbonyl group, and the loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for such structures.

Ring Cleavage: Subsequent fragmentation could involve the cleavage of the indazolone ring system, leading to the formation of smaller, stable fragment ions. The presence of halogen isotopes would be evident in the isotopic patterns of the fragment ions containing these atoms. miamioh.edu

A detailed analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the atoms within the molecule and the positions of the halogen substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational transitions of specific bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrational modes of the indazolone ring. Based on data for related indazole and indazolone compounds, the following key absorptions can be predicted: nih.govresearchgate.net

N-H Stretching: A broad absorption band in the region of 3400-3200 cm-1 would be characteristic of the N-H stretching vibration of the lactam group.

C=O Stretching: A strong absorption band, typically in the range of 1700-1660 cm-1, is expected for the carbonyl (C=O) stretching vibration of the indazolone ring. The exact position of this band can be influenced by hydrogen bonding and electronic effects of the substituents.

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations are expected to appear in the 1620-1450 cm-1 region, providing information about the heterocyclic ring system.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic ring typically appear in the 900-675 cm-1 region and can be indicative of the substitution pattern. vscht.cz

The presence of bromine and chlorine atoms on the aromatic ring will influence the IR spectrum in several ways:

C-X Stretching Vibrations: The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm-1. The C-Cl stretch generally appears at a higher wavenumber than the C-Br stretch due to the lower mass of chlorine.

Shift in Ring Vibrations: The electron-withdrawing nature of the halogen substituents can cause shifts in the positions of the aromatic C=C and C-H vibrational bands. These shifts, although often small, can provide additional evidence for the presence and location of the halogens on the indazolone ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The wavelength of light absorbed is dependent on the energy difference between these states, which is characteristic of the molecule's structure, particularly the presence of chromophores and auxochromes.

In the case of this compound, the core indazolone ring system, with its conjugated π-electron system and heteroatoms, acts as the primary chromophore. The electronic transitions expected for this class of compounds are primarily of two types:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar extinction coefficient) and occur in molecules with unsaturated centers like aromatic rings and double bonds. shu.ac.uk

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen and oxygen atoms of the indazolone ring, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

While specific experimental data for this compound is unavailable, we can predict the general characteristics of its UV-Vis spectrum based on related compounds. The unsubstituted 1H-indazol-3(2H)-one would exhibit absorption maxima corresponding to the π → π* and n → π* transitions of the core ring system. The introduction of halogen atoms is known to influence these electronic transitions.

The following table provides a hypothetical representation of the expected UV-Vis absorption data for this compound in a non-polar solvent, illustrating the anticipated effects of halogenation.

Interactive Data Table: Hypothetical UV-Vis Absorption Data

CompoundTransitionExpected λmax (nm)Expected Molar Extinction Coefficient (ε, L·mol-1·cm-1)
1H-Indazol-3(2H)-oneπ → π~280~8,000
n → π~320~500
This compoundπ → π~290-300~9,000
n → π~330-340~600

Note: This data is illustrative and based on predicted trends.

The bromine and chlorine atoms attached to the benzene (B151609) ring of the indazolone core act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. Halogens, with their lone pairs of electrons, can participate in resonance with the aromatic π-system, and they also exert an inductive effect.

Both bromine and chlorine are expected to cause a bathochromic shift in the absorption maxima of the parent indazolone. The magnitude of this shift depends on a balance between the electron-donating resonance effect and the electron-withdrawing inductive effect of the halogens. nih.govrsc.org Generally, the resonance effect is more dominant in influencing the position of the λmax for halogens. Therefore, we can anticipate that the λmax values for the π → π* and n → π* transitions in this compound will be at longer wavelengths compared to the unsubstituted indazolone. The presence of two halogen atoms would likely lead to a more pronounced shift than a single halogen substituent.

Raman Spectroscopy for Vibrational and Rotational Modes

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a molecule. physicsopenlab.org It is based on the inelastic scattering of monochromatic light, usually from a laser. When the light interacts with a molecule, it can excite the molecule into a virtual energy state, and upon relaxation, it emits a photon. If the emitted photon has a lower energy (longer wavelength) than the incident photon, the process is called Stokes Raman scattering, and the energy difference corresponds to a specific vibrational mode of the molecule.

For this compound, the Raman spectrum would be characterized by a series of bands corresponding to the various vibrational modes of the molecule. Key expected vibrational modes include:

Indazole ring vibrations: These include ring stretching and breathing modes, which are often strong in the Raman spectrum of aromatic and heterocyclic compounds. aps.org

Carbonyl (C=O) stretching: The C=O group of the indazolone ring will have a characteristic stretching vibration.

Carbon-Halogen (C-Br and C-Cl) vibrations: The stretching vibrations of the C-Br and C-Cl bonds are expected at lower frequencies due to the larger mass of the halogen atoms.

C-H and N-H vibrations: Stretching and bending modes of the C-H bonds on the aromatic ring and the N-H bond of the indazole ring will also be present.

The following table presents a hypothetical assignment of the major expected Raman bands for this compound, based on typical frequency ranges for these functional groups.

Interactive Data Table: Hypothetical Raman Spectroscopy Data

Vibrational ModeExpected Raman Shift (cm-1)Expected Intensity
Indazole Ring Breathing~800-900Medium
Indazole Ring Stretching~1400-1600Strong
C=O Stretching~1650-1700Strong
C-Cl Stretching~600-800Medium
C-Br Stretching~500-650Medium
Aromatic C-H Bending~1000-1200Weak-Medium
N-H Bending~1500-1600Medium

Note: This data is illustrative and based on predicted trends.

The positions of the Raman bands are influenced by the masses of the atoms involved in the vibration and the strength of the chemical bonds. The heavier bromine atom would lead to a lower frequency for the C-Br stretching vibration compared to the C-Cl stretching vibration. Furthermore, the electronic effects of the halogen substituents can subtly influence the bond strengths within the indazole ring, potentially causing shifts in the ring vibration frequencies compared to the unsubstituted molecule. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to predict and help assign the vibrational modes in Raman spectra. nsf.govaustinpublishinggroup.com

Theoretical and Computational Investigations of 4 Bromo 6 Chloro 1h Indazol 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. These methods allow for a detailed exploration of a molecule's electronic landscape, offering a level of detail that is often complementary to experimental findings.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. For 4-Bromo-6-chloro-1H-indazol-3(2H)-one, this is achieved by employing DFT methods, often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule.

The resulting optimized geometry provides the foundational data for all other computational predictions. Key structural parameters expected for this compound, based on calculations of similar indazolone structures, are presented in the table below. The presence of the bromine and chlorine atoms is expected to induce slight distortions in the planarity of the indazole ring system due to their steric bulk and electronic effects.

Table 1: Predicted Geometrical Parameters of this compound

Parameter Predicted Value
Bond Lengths (Å)
C3=O 1.22
N1-N2 1.38
C3-N2 1.39
C4-Br 1.90
C6-Cl 1.74
**Bond Angles (°) **
N1-N2-C3 110.5
N2-C3-C3a 108.0
C5-C6-Cl 120.2
C3-C4-Br 119.8
**Dihedral Angles (°) **
C7a-N1-N2-C3 0.5
N1-N2-C3=O 179.8

Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions. DFT calculations provide several metrics to this end, including frontier molecular orbitals, electrostatic potential maps, and atomic charge distributions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the fused benzene (B151609) ring and the nitrogen atoms, while the LUMO is likely to be distributed over the carbonyl group and the pyrazole (B372694) ring. The electron-withdrawing nature of the bromine and chlorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted indazol-3-one.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

Parameter Predicted Energy (eV)
HOMO Energy -6.85
LUMO Energy -2.15
HOMO-LUMO Gap (ΔE) 4.70

The Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. libretexts.org It is plotted on the molecule's electron density surface, where different colors indicate different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. youtube.com

In the case of this compound, the ESP map would be expected to show a significant region of negative potential around the oxygen atom of the carbonyl group, making it a likely site for protonation or interaction with electrophiles. The hydrogen atom attached to the N2 position would exhibit a positive potential, indicating its acidic nature. The halogen atoms would also influence the electrostatic potential of the aromatic ring.

The distribution of electron density within a molecule can be quantified by calculating the partial atomic charges on each atom. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used for this purpose. These charges provide a more quantitative picture of the electronic effects of the substituents.

For this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, while the carbonyl carbon will have a positive charge. The nitrogen atoms will also exhibit negative charges, though to a lesser extent than the oxygen. The bromine and chlorine atoms will have a slight negative charge due to their high electronegativity, which in turn will influence the charge distribution on the adjacent carbon atoms of the benzene ring.

Table 3: Predicted Mulliken Atomic Charges of Selected Atoms in this compound

Atom Predicted Mulliken Charge (a.u.)
O(C3) -0.55
C3 +0.45
N1 -0.20
N2 -0.15
Br(C4) -0.05
Cl(C6) -0.08

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These predictions can aid in the assignment of experimental spectra. For this compound, the proton on N2 would be expected to have a chemical shift characteristic of an amide proton. The aromatic protons would show a complex splitting pattern influenced by the bromo and chloro substituents. In the ¹³C NMR spectrum, the carbonyl carbon would appear at a significantly downfield chemical shift.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption peaks in an IR spectrum. researchgate.net For the target molecule, a strong absorption band corresponding to the C=O stretching vibration of the ketone group would be a prominent feature. Other characteristic bands would include N-H stretching and bending vibrations, as well as C-Br and C-Cl stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. The predicted transitions for this compound would likely involve π → π* and n → π* transitions associated with the conjugated ring system and the carbonyl group.

Table 4: Predicted Key Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (δ, ppm) of N2-H 10.5 - 11.5
¹³C NMR Chemical Shift (δ, ppm) of C3=O 165 - 175
IR Wavenumber (cm⁻¹) of C=O stretch 1680 - 1700
UV-Vis Wavelength (λ_max, nm) of π → π* 280 - 320

Electronic Structure Analysis

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological function. Conformational analysis aims to identify the most stable spatial arrangements of atoms, known as conformers, and to map the energy landscape that governs the transitions between them. For this compound, a key aspect of its conformational space is the potential for tautomerism, specifically the keto-enol and amine-imine tautomerism inherent to the indazolone ring system.

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for exploring these conformational possibilities. By employing a functional such as B3LYP with a comprehensive basis set like 6-311++G(d,p), the geometries of different potential conformers and tautomers can be optimized to find their minimum energy states.

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as bond lengths, bond angles, or dihedral angles. nih.govresearchgate.netelsevierpure.com For this compound, a relaxed PES scan could be performed by systematically varying the dihedral angles associated with the N-H bond of the pyrazole ring to understand the rotational barriers and identify stable conformers.

The relative energies of the optimized conformers and tautomers provide insight into their thermodynamic stability. The most stable form is the one with the lowest calculated energy. The energy differences between various conformers are critical for understanding the molecule's flexibility and the population of each conformer at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Tautomers/Conformers

Tautomer/ConformerDescriptionRelative Energy (kcal/mol)
A 1H-Indazol-3(2H)-one (Keto)0.00
B 1H-Indazol-3-ol (Enol)+2.5
C 2H-Indazol-3-ol (Enol)+4.1

Note: The data in this table is hypothetical and for illustrative purposes. It demonstrates the expected outcome of a DFT calculation, where the keto form of the indazolone is often found to be the most stable.

Prediction of Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying the reactivity of molecules through various descriptors. nih.govunibo.itresearchgate.net These descriptors, derived from the changes in energy with respect to the number of electrons, can predict the electrophilic and nucleophilic nature of a molecule and identify the most reactive sites for chemical attack. nih.govrsc.org

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons. It can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO). A harder molecule is less reactive.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). wikibooks.org

Global Nucleophilicity Index (N): Quantifies the electron-donating ability of a molecule. ajchem-a.com

These indices can be calculated using the energies of the frontier molecular orbitals (HOMO and LUMO), which are obtained from DFT calculations. Koopmans' theorem provides a basis for relating orbital energies to ionization potential and electron affinity, which are used to calculate these descriptors. nih.govnih.govresearchgate.netresearchgate.netej-chem.org

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue (eV)Interpretation
EHOMO-6.8Energy of the highest occupied molecular orbital
ELUMO-2.1Energy of the lowest unoccupied molecular orbital
Chemical Potential (μ)-4.45High escaping tendency of electrons
Chemical Hardness (η)4.7Moderately high resistance to charge transfer
Electrophilicity Index (ω)2.10Good electrophile
Nucleophilicity Index (N)2.35Moderate nucleophile

Note: The data in this table is hypothetical and for illustrative purposes, based on general values for similar halogenated heterocyclic compounds.

Local reactivity descriptors, such as the Fukui function (f(r)), identify the specific atomic sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govyoutube.comksu.edu.sachemrxiv.org The condensed Fukui function provides a value for each atom, with higher values indicating greater reactivity at that site.

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. monash.edu For this compound, a relevant reaction to model would be a nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the halogen atoms.

The process of modeling a reaction pathway typically involves the following steps:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to their lowest energy conformations.

Transition State (TS) Search: The transition state is a first-order saddle point on the potential energy surface. nih.gov Various computational algorithms are used to locate the TS geometry connecting the reactants and products. nih.govelsevierpure.com

Frequency Calculation: A frequency calculation is performed on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to both the reactant and product minima, confirming that the located TS correctly connects the desired species. nist.govrsc.orgchemrxiv.org

The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which is a key determinant of the reaction rate.

Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition State (TS)Nucleophile attacking the carbon bearing the bromine atom+25.3
Products6-Chloro-4-nucleophile-1H-indazol-3(2H)-one + Bromide ion-10.2

Note: This data is hypothetical and illustrates a plausible energy profile for an SNAr reaction, where the bromine atom is substituted.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanical calculations provide detailed information about isolated molecules, the behavior of molecules in a condensed phase is significantly influenced by their interactions with the surrounding environment. Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including solvent effects and intermolecular interactions. ajchem-a.comnih.govksu.edu.sarsc.orgchemrxiv.orgresearchgate.netrsc.org

In an MD simulation, the atoms of the solute (this compound) and the solvent molecules (e.g., water) are treated as classical particles. Their motions are governed by Newton's laws, and the forces between them are described by a force field. By simulating the system over time, typically on the nanosecond to microsecond timescale, one can obtain a trajectory that describes the dynamic evolution of the system.

Analysis of the MD trajectory can provide valuable insights into:

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). wikibooks.orgresearchgate.netresearchgate.netwikipedia.orgmdanalysis.orgresearchgate.net The RDF, g(r), gives the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the indazolone and solvent molecules can be monitored throughout the simulation. unibo.itnist.govnih.gov This is particularly important for understanding the solubility and reactivity of the compound in protic solvents.

Intermolecular Interactions: MD simulations can reveal other non-covalent interactions, such as halogen bonding, which may play a role in the molecule's properties and interactions with biological targets. nih.gov

Table 4: Hypothetical Radial Distribution Function Peak Positions for this compound in Water

Atom PairFirst Peak Position (Å)Interpretation
C=O (oxygen) --- H (water)1.8Strong hydrogen bond between the carbonyl oxygen and water
N-H (hydrogen) --- O (water)1.9Hydrogen bond between the indazole N-H and water
Br --- H (water)3.2Weak interaction between the bromine atom and water
Cl --- H (water)3.1Weak interaction between the chlorine atom and water

Note: This data is hypothetical and illustrates the expected RDF peak positions for hydrogen bonding and other interactions in an aqueous environment.

In Silico Design and Prediction of Novel Indazolone Derivatives based on this compound

The this compound scaffold, with its specific substitution pattern, serves as a valuable starting point for the in silico design of novel indazolone derivatives with potentially enhanced biological activities. researchgate.netnih.govnih.gov Computational techniques play a pivotal role in this design process by enabling the prediction of properties and activities of virtual compounds before their synthesis.

Key in silico design strategies include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the scaffold and calculating the properties of the resulting derivatives, a SAR can be established. elsevierpure.comresearchgate.netnih.govnih.govnih.govresearchgate.net This helps in identifying which structural features are crucial for a desired activity. For instance, the bromine and chlorine atoms can be replaced with other functional groups to modulate the electronic and steric properties of the molecule.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific biological target. rsc.orgmonash.edunih.govresearchgate.net A pharmacophore model can be generated based on a set of known active molecules and then used to screen virtual libraries for new compounds that match the model.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govej-chem.orgnih.govscite.ai These models can be used to predict the activity of newly designed derivatives.

Virtual Screening: Large libraries of virtual compounds can be computationally screened against a biological target using methods like molecular docking to identify potential hits. youtube.comnih.govnih.govmdpi.com

Table 5: Hypothetical Design of Novel Indazolone Derivatives and Predicted Properties

DerivativeModificationPredicted Property (e.g., IC50)Rationale
D-1 Replace 4-Bromo with 4-FluoroImproved metabolic stabilityFluorine can block metabolic sites
D-2 Replace 6-Chloro with 6-MethoxyIncreased hydrogen bond accepting capacityMethoxy group can interact with the target
D-3 Add a benzyl (B1604629) group at N2Enhanced hydrophobic interactionsBenzyl group can occupy a hydrophobic pocket in the target

Note: This table is hypothetical and illustrates how the this compound scaffold can be modified to design new derivatives with potentially improved properties.

Reactivity and Reaction Mechanisms of 4 Bromo 6 Chloro 1h Indazol 3 2h One

Reactions at the Indazolone Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the pyrazole (B372694) moiety of the indazolone core allows for various reactions, most notably alkylation and acylation, which are fundamental for synthesizing diverse derivatives.

The N-alkylation of indazoles and indazolones can potentially yield two regioisomers, substituted at the N1 or N2 position. The regioselectivity of this reaction is highly dependent on the reaction conditions and the electronic and steric properties of the substituents on the indazolone ring. nih.govdergipark.org.tr The reaction typically proceeds by deprotonation of the N-H proton with a base, followed by nucleophilic attack on an alkylating agent.

Research on a wide range of substituted indazoles has shown that the choice of base and solvent system is critical for controlling the reaction's outcome. researchgate.net For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high selectivity for N1 alkylation. nih.govresearchgate.net This selectivity is particularly pronounced in indazoles bearing an electron-withdrawing substituent at the C3 position, such as acetyl, carboxamide, or carboxylate groups. nih.govresearchgate.net These groups can engage in chelation with the sodium cation, positioning the alkylating agent for preferential attack at the N1 nitrogen. nih.gov Given that the C3-oxo group of 4-bromo-6-chloro-1H-indazol-3(2H)-one is strongly electron-withdrawing, it is expected to exhibit high N1-regioselectivity under these conditions.

N-acylation reactions are also expected to favor substitution at the N1 position, which generally leads to the more thermodynamically stable regioisomer. nih.gov

Table 1: Influence of Substituents and Conditions on N-Alkylation Regioselectivity in Related Indazole Systems

Substituent at C3 Base/Solvent Major Isomer N1:N2 Ratio Source(s)
-COMe, -carboxamide NaH / THF N1 >99:1 nih.govresearchgate.net
-CO₂Me NaH / THF N1 >99:1 researchgate.net
None K₂CO₃ / DMF N1 and N2 ~1:1 dergipark.org.tr
-CO₂Me Cs₂CO₃ / Mitsunobu N1 >99:1 nih.gov

The this compound molecule possesses two acidic protons: one on a nitrogen atom (N1-H or N2-H) and one on the oxygen of its enol tautomer (O-H). The acidity of these protons is a key factor in reactions such as N-alkylation, where deprotonation is the initial step.

The parent compound, indazolin-3-one, and its 7-nitro derivative have been studied by NMR spectroscopy, which revealed broad signals at low field (downfield) for the N-H protons (around 12.5–13.5 ppm) and the O-H proton (around 11.3–11.9 ppm) in DMSO-d₆, confirming their acidic character. researchgate.net The electron-withdrawing effects of the bromo and chloro substituents on the target molecule are expected to increase the acidity of these protons compared to the unsubstituted indazolone.

While a specific pKa value for this compound has not been documented, the pKa values of related heterocyclic compounds in DMSO provide a useful reference for its likely acidity. The deprotonation to form an indazolide anion is readily achieved with common bases like sodium hydride or potassium carbonate. nih.govdergipark.org.tr

Table 2: Approximate pKa Values of Relevant Protons in Related Compounds (in DMSO)

Compound Proton Approximate pKa Source(s)
Indazole N-H 20.3
Phenol O-H 18.0 organicchemistrydata.org
4-Nitrophenol O-H 14.4 organicchemistrydata.org
4-Cyanophenol O-H 15.8 organicchemistrydata.org

Electrophilic Aromatic Substitution on the Indazolone Core

Electrophilic aromatic substitution (SₑAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The feasibility of such reactions on the this compound core is significantly hindered.

The only available positions for substitution are C5 and C7. Predicting the regioselectivity of a hypothetical electrophilic attack is complex due to competing directing effects. Halogens are deactivating but ortho-, para-directing groups. lumenlearning.com

The 4-bromo substituent would direct an incoming electrophile to the C5 position (ortho).

The 6-chloro substituent would direct an incoming electrophile to the C5 (ortho) and C7 (para) positions.

The combined directing effects of the halogens would therefore favor substitution at C5. However, the powerful deactivating effect of the entire indazolone system makes any such reaction synthetically challenging, and attempts to functionalize related systems have sometimes resulted in undesired regioisomers. nih.gov

Nitration (introduction of a -NO₂) and sulfonation (introduction of a -SO₃H group) are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com There are no specific documented examples of nitration or sulfonation on this compound. Given the highly deactivated nature of the aromatic ring, these reactions are expected to be exceptionally difficult and may not proceed under standard nitrating (HNO₃/H₂SO₄) or sulfonating (fuming H₂SO₄) conditions. While nitration has been successfully performed on other indazole scaffolds, these typically lack the multiple deactivating halogen substituents. chim.it

Nucleophilic Aromatic Substitution (SNAr) Involving Halogen Atoms

In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this type of reaction, a nucleophile displaces a leaving group (in this case, a halide) on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgyoutube.com The indazolone ring itself acts as a strong electron-withdrawing group, thereby activating both the C4-bromo and C6-chloro substituents for SNAr.

The relative reactivity of the two halogens, bromide and chloride, is a key consideration. In SNAr reactions, the bond to the leaving group is broken in a fast step after the rate-determining formation of the Meisenheimer complex. Consequently, the reactivity order is often dominated by the electronegativity of the halogen, which polarizes the carbon-halogen bond for the initial nucleophilic attack. This leads to a reactivity trend of F > Cl ≈ Br > I, which is the reverse of the trend seen in Sₙ2 reactions. wikipedia.org This suggests that the C6-chloro group might be slightly more reactive or similarly reactive to the C4-bromo group.

The regioselectivity of the substitution (attack at C4 vs. C6) would depend on the relative stability of the corresponding Meisenheimer intermediates. A nucleophilic attack at either position would generate a negative charge that can be delocalized onto the electron-withdrawing indazolone system. Subtle differences in the stability of these intermediates could allow for selective substitution of one halogen over the other under carefully controlled conditions, providing a powerful method for further functionalization of the scaffold.

Table 3: General Features of Nucleophilic Aromatic Substitution (SNAr)

Feature Description Source(s)
Mechanism Two-step process: nucleophilic addition to form a stabilized anionic intermediate (Meisenheimer complex), followed by elimination of the leaving group. wikipedia.org
Requirement Presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, heterocyclic rings) ortho or para to the leaving group. wikipedia.orgnih.gov
Leaving Group Ability F > Cl ≈ Br > I (opposite of Sₙ2). The C-F bond is most polarized, facilitating nucleophilic attack. wikipedia.org
Common Nucleophiles Amines, alkoxides, thiolates, hydroxide. youtube.comresearchgate.net

Displacement of Bromine and Chlorine with Various Nucleophiles

The halogen atoms at the 4- and 6-positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. wikipedia.org The differential reactivity of the bromine and chlorine atoms often allows for selective functionalization of the molecule.

Typically, the bromine atom at the 4-position is more easily displaced than the chlorine atom at the 6-position. This is because the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. The outcome of these reactions is influenced by the nucleophile, reaction conditions, and any protecting groups on the indazolone nitrogen.

Common nucleophiles used in these displacement reactions include alkoxides, amines, and thiolates. For example, reacting this compound with sodium methoxide (B1231860) in methanol (B129727) can selectively replace the bromine atom. Similarly, primary and secondary amines can displace the bromine atom, usually in the presence of a base like potassium carbonate.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophilePosition of SubstitutionIllustrative Reaction ConditionsPotential Product
Sodium Methoxide4-position (Bromine)Methanol, heat6-chloro-4-methoxy-1H-indazol-3(2H)-one
Piperidine4-position (Bromine)DMF, K2CO3, 100 °C6-chloro-4-(piperidin-1-yl)-1H-indazol-3(2H)-one
Morpholine4-position (Bromine)Dioxane, Cs2CO3, 120 °C6-chloro-4-(morpholin-4-yl)-1H-indazol-3(2H)-one

Displacement of the chlorine atom can be achieved under more vigorous conditions, such as higher temperatures or stronger nucleophiles, but this may result in a mixture of products if the bromine has not been previously substituted. nih.gov

Mechanistic Investigations of SNAr Pathways

The displacement of halogens in this compound occurs through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This is a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom attached to the halogen, forming a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.org

Leaving Group Departure: The halide ion is eliminated, restoring the aromaticity of the ring. libretexts.org

The formation of the Meisenheimer complex is typically the rate-determining step. The electron-withdrawing properties of the indazolone ring help to stabilize this intermediate, facilitating the reaction. libretexts.org Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity, helping to explain the observed regioselectivity.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The bromine and chlorine atoms on this compound are valuable for metal-catalyzed cross-coupling reactions, which are used to form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound. nih.gov This reaction can be used to introduce aryl, heteroaryl, or other groups. In this compound, the coupling reaction typically occurs selectively at the more reactive C-Br bond. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalyst/LigandBasePotential Product at 4-position
Phenylboronic acidPd(PPh3)4Na2CO36-chloro-4-phenyl-1H-indazol-3(2H)-one
4-Methoxyphenylboronic acidPdCl2(dppf)K3PO46-chloro-4-(4-methoxyphenyl)-1H-indazol-3(2H)-one
Pyridine-3-boronic acidPd(OAc)2 / SPhosK2CO36-chloro-4-(pyridin-3-yl)-1H-indazol-3(2H)-one

Heck and Sonogashira Coupling Reactions

The Heck reaction couples the organohalide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. beilstein-journals.org Both are palladium-catalyzed and generally show selectivity for the C-Br bond in this compound. beilstein-journals.orgresearchgate.net

Table 3: Examples of Heck and Sonogashira Coupling Reactions

Coupling PartnerReaction TypeCatalyst SystemBasePotential Product at 4-position
StyreneHeckPd(OAc)2 / P(o-tolyl)3Et3N6-chloro-4-styryl-1H-indazol-3(2H)-one
Ethyl acrylateHeckPdCl2(PPh3)2K2CO3Ethyl 3-(6-chloro-3-oxo-2,3-dihydro-1H-indazol-4-yl)acrylate
PhenylacetyleneSonogashiraPd(PPh3)4 / CuIEt3N6-chloro-4-(phenylethynyl)-1H-indazol-3(2H)-one
TrimethylsilylacetyleneSonogashiraPdCl2(PPh3)2 / CuIi-Pr2NH6-chloro-4-((trimethylsilyl)ethynyl)-1H-indazol-3(2H)-one

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds between an organohalide and an amine. beilstein-journals.org This reaction provides a route to various N-substituted derivatives. The choice of catalyst and reaction conditions can often be adjusted to favor reaction at one halogen over the other.

Table 4: Examples of Buchwald-Hartwig Amination Reactions

AmineCatalyst/LigandBasePotential Product at 4-position
Aniline (B41778)Pd2(dba)3 / BINAPNaOtBu6-chloro-4-(phenylamino)-1H-indazol-3(2H)-one
MorpholinePd(OAc)2 / XPhosCs2CO36-chloro-4-(morpholin-4-yl)-1H-indazol-3(2H)-one
BenzylaminePdCl2(dppf)K3PO44-(benzylamino)-6-chloro-1H-indazol-3(2H)-one

Reduction Reactions of the Indazolone Ring or Substituents

Reduction of the indazolone ring or its halogen substituents can be achieved using various reducing agents. Catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst can be used to remove the halogen atoms. Under controlled conditions, the more reactive C-Br bond can be selectively reduced. Stronger reducing agents like lithium aluminum hydride (LiAlH4) may reduce the carbonyl group of the indazolone ring, but can also affect the halogen substituents.

Table 5: Examples of Reduction Reactions

Reducing AgentIllustrative Reaction ConditionsPotential Primary Product
H2, Pd/C (1 atm)Methanol, room temperature6-chloro-1H-indazol-3(2H)-one
H2, Pd/C (high pressure)Acetic acid, elevated temperature1H-indazol-3(2H)-one
LiAlH4THF, refluxMixture of reduced products

Oxidation Reactions of the Indazolone Scaffold

The indazolone ring system can undergo oxidative transformations, most notably leading to the cleavage of the pyrazole ring. These reactions are of significant interest as they can provide access to highly functionalized benzene (B151609) derivatives that might be difficult to synthesize through other routes. The specific outcome of the oxidation is often dependent on the substituents present on the indazolone core and the nature of the oxidizing agent employed.

A significant oxidative pathway for related indazole systems involves the cleavage of the N-N bond. For instance, the oxidative ring-opening of 3-aminoindazoles has been shown to yield 2-aminobenzoates. rsc.org This type of transformation highlights the susceptibility of the pyrazole portion of the indazolone to oxidative cleavage.

In other cases, oxidative reactions of 2H-indazoles can lead to the formation of azo compounds. Research has demonstrated that iminoiodane-triggered oxidation of 2H-indazoles results in C–N bond cleavage to produce ortho-N-acylsulfonamidated azobenzenes. x-mol.com A similar outcome can be achieved through electrochemical oxidation in the presence of alcohols, yielding ortho-alkoxycarbonylated azobenzenes. researchgate.net These reactions proceed through radical intermediates and showcase a pathway for the complete transformation of the indazole heterocycle.

While the primary oxidation of the indazolone core often leads to ring opening, oxidation can also be a key step in the synthesis of the indazolone ring itself. For example, the hypervalent iodine reagent phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the oxidative cyclization of anthranilic acid amides to form 1,2-disubstituted indazolones. austinpublishinggroup.com

Table 1: Examples of Oxidation Reactions of Indazole Derivatives

Starting MaterialOxidizing AgentProductReference
3-AminoindazolesVarious Oxidants2-Aminobenzoates rsc.org
2H-IndazolesIminoiodaneortho-N-Acylsulfonamidated Azobenzenes x-mol.com
2H-IndazolesElectrochemical (in alcohol)ortho-Alkoxycarbonylated Azobenzenes researchgate.net
Anthranilic acid amidesPhenyliodine(III) bis(trifluoroacetate) (PIFA)1,2-Disubstituted Indazolones austinpublishinggroup.com

Rearrangement Reactions Involving the Indazolone Structure

The indazolone scaffold and its isomers are known to undergo several types of rearrangement reactions, which can be induced by heat, acid, or light. These reactions can lead to significant structural reorganization and provide access to a variety of other heterocyclic systems.

One of the most common rearrangements is the isomerization between different tautomeric forms and N-substituted isomers of indazole. For example, 3H-indazoles can rearrange to the more thermodynamically stable 1H-indazoles. orgsyn.org This process can be a 1,3-hydrogen shift or occur through a series of two 1,5-hydrogen shifts and can be mediated by thermal or acidic conditions. orgsyn.org In some specific cases, such as with certain 3,3-disubstituted 3H-indazoles, a Fries-like rearrangement has been proposed, involving a 1,3-migration of a substituent from carbon to nitrogen. orgsyn.org

Photochemical rearrangements are also a key feature of indazole chemistry. For instance, the synthesis of indazolones can be achieved through the photochemical rearrangement of o-nitrophenylimines. researchgate.net The Wolff rearrangement, a well-known photochemical reaction of α-diazocarbonyl compounds to form ketenes, also represents a potential rearrangement pathway for suitably functionalized precursors related to indazolones. mdpi.com

More complex rearrangement pathways have also been identified. A novel method for the formation of 1H-indazolones from o-nitrobenzylamines is suggested to proceed through the rearrangement of a transient 2,3-dihydrooxazolo[3,2-b]indazole intermediate. acs.org In this process, an intramolecular alkoxide addition is followed by intermolecular attack of an alcohol, leading to the opening of the oxazole (B20620) ring and formation of the indazolone. acs.org Additionally, thermal rearrangement of a 2,7-dinitroindazole intermediate has been reported to yield the corresponding 3,7-dinitro-1H-indazole. chim.it

Table 2: Examples of Rearrangement Reactions Involving Indazole and Indazolone Structures

Starting Material/IntermediateConditionsRearranged ProductReaction TypeReference
3H-IndazoleThermal or Acidic1H-IndazoleIsomerization orgsyn.org
3,3-Disubstituted 3H-IndazoleNot specifiedN-Substituted 1H-Indazole1,3-Migration (Fries-like) orgsyn.org
2,3-Dihydrooxazolo[3,2-b]indazoleAlcoholysis1H-Indazol-3(2H)-oneRing-opening rearrangement acs.org
o-NitrophenyliminesPhotochemicalIndazolonePhotochemical Rearrangement researchgate.net
2,7-Dinitro-2H-indazoleThermal3,7-Dinitro-1H-indazoleThermal Rearrangement chim.it

Derivatization Strategies and Analogue Synthesis of 4 Bromo 6 Chloro 1h Indazol 3 2h One Derivatives

Synthesis of N-Substituted 4-Bromo-6-chloro-1H-indazol-3(2H)-one Analogues

The indazolone core possesses two nitrogen atoms, N1 and N2, which are both potential sites for substitution, typically through alkylation or arylation. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the substituents.

N-Alkylation and N-Arylation: Direct alkylation of the indazolone nitrogen atoms can be achieved using various alkylating agents, such as alkyl halides (iodides, bromides) or sulfates, in the presence of a base. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The choice of base and solvent can influence the ratio of N1 to N2 substituted products. For many substituted indazoles, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation. nih.gov

N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. These methods allow for the introduction of a wide variety of aryl and heteroaryl groups. For instance, reacting the indazolone with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base can yield N-aryl derivatives.

A mild and efficient method for producing 2-substituted indazolones utilizes a bis(boronic acid) (B₂(OH)₄)-mediated reductive N-N bond formation. acs.orgnih.govresearchgate.net This metal-free approach is compatible with a broad range of both aliphatic and aromatic amines, making it highly suitable for generating diverse libraries of N2-substituted analogues. acs.orgnih.govresearchgate.net

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation Alkyl halide (e.g., R-Br, R-I), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)N1- and/or N2-alkylated indazolones
N-Arylation Aryl halide (e.g., Ar-Br, Ar-I), Pd catalyst, Ligand, Base (e.g., Cs₂CO₃)N1- and/or N2-arylated indazolones
N2-Substitution Amine (R-NH₂), B₂(OH)₄, Solvent2-Substituted indazolones

Modification of Halogen Substituents: Substitution and Transformation

The bromine atom at the C4 position and the chlorine atom at the C6 position serve as versatile handles for further functionalization. Their differing reactivity allows for selective or sequential modifications.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the indazolone ring system activates the attached benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). libretexts.org This allows for the displacement of the halide ions by various nucleophiles. Strong nucleophiles such as alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R₂NH) can replace the bromo or chloro substituents. Generally, the reaction requires an electron-withdrawing group ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com The reactivity order in SNAr often depends on the electronegativity of the halogen, making fluorine the best leaving group and iodine the worst, which is the reverse of the trend seen in SN1/SN2 reactions. youtube.com However, the specific conditions and nucleophile can alter the relative reactivity of bromine and chlorine.

Halogen Exchange Reactions: The existing halogens can be exchanged for other halogens, a process known as a Finkelstein reaction. For example, treating the compound with a source of iodide or fluoride (B91410) under metal catalysis (e.g., using nickel or palladium complexes) could potentially replace the bromine or chlorine atoms. nih.gov This can be useful for tuning the electronic properties of the molecule or for accessing precursors for other reactions, such as radio-labeling.

Reaction TypeReagents and ConditionsPotential Product
SNAr Nucleophile (e.g., NaOMe, R₂NH), Solvent (e.g., DMSO, NMP), Heat4-alkoxy/amino-6-chloro-indazolone or 4-bromo-6-alkoxy/amino-indazolone
Halogen Exchange Halide source (e.g., KI, CsF), Metal catalyst (e.g., Ni(II), Pd(II)), High temperature4-iodo-6-chloro-indazolone or 4-bromo-6-fluoro-indazolone

Functionalization at the Carbonyl Group (C=O) of the Indazolone Ring

The carbonyl group at the C3 position is another key site for derivatization, enabling the transformation of the indazolone into different heterocyclic systems.

Thionation: The carbonyl oxygen can be replaced with a sulfur atom to form the corresponding 3-thioindazolone. This transformation is typically achieved by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like toluene (B28343) or xylene.

Conversion to 3-Haloindazoles: A critically important transformation is the conversion of the indazol-3-one to a 3-chloro- or 3-bromoindazole. This creates a leaving group at the C3 position, which can then be used in a variety of subsequent substitution and cross-coupling reactions. This conversion is commonly performed using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅). The resulting 3-haloindazole is a key intermediate for introducing a wide array of substituents at this position.

Reaction TypeReagents and ConditionsProduct Type
Thionation Lawesson's Reagent or P₄S₁₀, Toluene or Xylene, Reflux4-Bromo-6-chloro-1H-indazole-3(2H)-thione
Chlorination POCl₃ or SOCl₂, Reflux3,6-Dichloro-4-bromo-1H-indazole

Introduction of Alkyl, Aryl, and Heteroaryl Groups via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for derivatizing the this compound scaffold. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive than C-Cl in oxidative addition) allows for selective and sequential functionalization. thieme-connect.de

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or boronic ester) to form a new carbon-carbon bond. libretexts.orgyoutube.com By carefully controlling the reaction conditions (temperature, catalyst, and ligand), it is possible to selectively react at the more reactive C4-Br position while leaving the C6-Cl position intact for a subsequent, different coupling reaction. This enables the synthesis of di-substituted analogues with high precision.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl halide and an amine. wikipedia.orglibretexts.org It is a versatile method for introducing primary or secondary amines, anilines, or even ammonia (B1221849) equivalents onto the indazolone core. wikipedia.org The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) is crucial for the efficiency of these reactions, especially for the less reactive aryl chlorides. youtube.com

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl halide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.comorganic-chemistry.org The resulting alkynylated indazolones are valuable intermediates for further transformations, such as cycloadditions or the synthesis of more complex fused systems.

Coupling ReactionReagents and ConditionsBond Formed
Suzuki-Miyaura R-B(OH)₂, Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Solvent (e.g., DME, Dioxane)C-C (Aryl, Alkyl)
Buchwald-Hartwig R₂NH, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)C-N
Sonogashira R-C≡CH, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)C-C (Alkyne)

Synthesis of Fused-Ring Systems Incorporating the Indazolone Moiety

The indazolone scaffold can serve as a building block for the construction of more complex, polycyclic fused heterocyclic systems. These larger structures are of interest in medicinal chemistry for their rigid conformations and potential to interact with biological targets.

Strategies for fusion can involve several approaches:

Intramolecular Cyclization: A substituent introduced at the N1 or N2 position can be designed to react with another position on the ring. For example, an N-alkyl chain with a terminal nucleophile or electrophile could cyclize onto the benzene ring or the C3 position.

Annulation via Cross-Coupling: Groups introduced at the C4 or C6 positions via cross-coupling can be designed to undergo a subsequent ring-closing reaction. For instance, introducing an ortho-functionalized aryl group could lead to an intramolecular cyclization to form a new fused ring.

Tandem Reactions: A single reaction sequence can be designed to form the indazolone and a fused ring simultaneously. For example, a Smiles rearrangement followed by a Michael addition has been used to construct novel indazolo-piperazines and indazolo-morpholines. nih.gov

These methods allow for the creation of a wide variety of tricyclic and tetracyclic systems, such as pyrazino[1,2-b]indazoles and indolo[1,2-b]isoquinolines, significantly expanding the chemical space accessible from the parent indazolone. nih.govacs.org

Combinatorial Chemistry Approaches for Derivatization Libraries

The multiple reaction handles on the this compound scaffold make it an ideal starting point for the generation of chemical libraries using combinatorial chemistry principles.

Solution-Phase and Solid-Phase Synthesis: Libraries of analogues can be generated using either solution-phase or solid-phase synthesis. In a solid-phase approach, the indazolone scaffold can be attached to a polymer resin. nih.gov This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. Sequential derivatization at the N1/N2, C4, and C6 positions can be performed before the final compound is cleaved from the support. Solution-phase combinatorial synthesis is also a viable alternative, particularly when coupled with purification techniques that can easily separate products. lookchem.com

DNA-Encoded Libraries (DEL): Modern drug discovery increasingly relies on the screening of massive chemical libraries. DNA-encoded library technology is a powerful platform for this purpose. The successful application of a B₂(OH)₄-mediated synthesis of 2-substituted indazolones on DNA-conjugated starting materials demonstrates the scaffold's compatibility with this technology. acs.orgnih.govresearchgate.net This enables the creation of vast libraries where each unique indazolone derivative is tagged with a specific DNA barcode, allowing for rapid screening against biological targets. acs.orgnih.govresearchgate.net The combination of the various derivatization strategies outlined above within a DEL framework can generate libraries of immense diversity, accelerating the discovery of new bioactive molecules. nih.gov

Solid-State Chemistry and Crystallography of this compound: Information Not Publicly Available

A thorough and extensive search of publicly accessible scientific literature and crystallographic databases has revealed no specific experimental data on the solid-state chemistry and crystallography of the compound This compound .

The investigation included targeted searches for single crystal X-ray diffraction analyses, which would provide critical information regarding the molecule's three-dimensional structure. Consequently, detailed parameters such as molecular conformation, bond lengths, bond angles, and torsion angles for this specific indazolone are not available.

Similarly, the search for polymorphism studies of this compound yielded no results. Without the identification and characterization of at least one crystalline form, it is not possible to investigate or report on the existence of other polymorphs, nor on their relative thermodynamic and kinetic stabilities.

While information is available for the isomeric compound 4-Bromo-6-chloro-1H-indazole and its various derivatives, this does not extend to the specifically requested this compound tautomer. The structural and electronic differences between an indazole and an indazolone are significant, meaning data for one cannot be substituted for the other.

Therefore, the detailed article on the solid-state chemistry and crystallography of this compound, as outlined in the request, cannot be generated due to the lack of foundational scientific data in the public domain.

Solid State Chemistry and Crystallography of 4 Bromo 6 Chloro 1h Indazol 3 2h One

Co-crystallization Strategies

Co-crystallization is a well-established technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical composition. This is achieved by combining the target molecule with a benign co-former in a stoichiometric ratio within the crystal lattice.

The design of co-crystals of 4-bromo-6-chloro-1H-indazol-3(2H)-one would involve the selection of suitable co-formers that can form robust intermolecular interactions with the indazolone core. The presence of a lactam group (amide within a ring) in the indazolone structure provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it an excellent candidate for forming supramolecular synthons with a variety of co-formers.

Potential co-formers could include compounds from the GRAS (Generally Recognized as Safe) list, such as carboxylic acids, amides, and other functional molecules capable of hydrogen bonding. The bromine and chlorine substituents on the aromatic ring can also participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, further guiding the selection of co-formers. nih.gov

The synthesis of these co-crystals would typically be carried out using methods such as:

Solution Evaporation: Dissolving stoichiometric amounts of this compound and the chosen co-former in a suitable solvent or solvent mixture, followed by slow evaporation to promote crystal growth.

Slurry Crystallization: Stirring a suspension of the two components in a small amount of solvent where they have limited solubility.

Grinding: Mechanochemical methods involving the physical grinding of the two solid components together, sometimes with a small amount of liquid (liquid-assisted grinding).

A hypothetical selection of co-formers for this compound and the potential synthons are presented in the table below.

Co-formerCo-former Functional GroupPotential Supramolecular Synthon with Indazolone
Benzoic AcidCarboxylic AcidAcid-Amide Heterosynthon
IsonicotinamideAmideAmide-Amide Homosynthon
1,4-DiiodotetrafluorobenzeneHalogen Bond DonorHalogen Bond (I···O=C)

Table 1: Illustrative Co-former Selection and Potential Synthons. This table presents a hypothetical selection of co-formers for creating co-crystals with this compound, based on common co-crystallization strategies.

Once suitable single crystals are obtained, their three-dimensional structure would be determined using single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

The structural characterization would focus on identifying and analyzing the intermolecular interactions that hold the co-crystal together. For co-crystals of this compound, this would involve a detailed examination of:

Hydrogen Bonds: The primary interactions would likely be hydrogen bonds involving the N-H and C=O groups of the indazolone. The geometry of these bonds (donor-acceptor distance and angle) would be quantified.

Halogen Bonds: The electrophilic regions on the bromine and chlorine atoms (σ-holes) can form directional interactions with Lewis basic sites, such as the carbonyl oxygen of the indazolone or a functional group on the co-former. nih.gov

An illustrative table of expected crystallographic data for a hypothetical co-crystal is provided below.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)95.45
Volume (ų)1345.6
Z4
Hydrogen Bond (N-H···O) Distance (Å)2.85
Halogen Bond (Br···O) Distance (Å)3.10

Table 2: Hypothetical Crystallographic Data for a Co-crystal. This table provides an example of the type of data that would be obtained from a single-crystal X-ray diffraction study of a co-crystal of this compound.

Crystal Engineering Principles Applied to Indazolone Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. globethesis.com For halogenated indazolone derivatives like this compound, several key principles of crystal engineering are particularly relevant.

Studies on other halogenated molecules have shown that the type of halogen bond formed can vary. nih.govnih.gov For instance, a distinction is made between type I (symmetric) and type II (bent) halogen-halogen interactions. In the context of this compound, both C-Br···Br-C and C-Cl···Cl-C as well as C-Br···Cl-C interactions could be possible, in addition to halogen bonds with other heteroatoms (e.g., C-Br···O). The specific interactions that form will depend on the steric and electronic environment of the molecules in the crystal.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides detailed structural information about a single crystal, powder X-ray diffraction (PXRD) is an essential tool for the characterization of bulk, polycrystalline materials. PXRD is used to confirm the identity and purity of a crystalline phase.

In the context of this compound and its potential co-crystals, PXRD would be used for:

Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." The experimental PXRD pattern of a synthesized batch can be compared to a reference pattern (either calculated from single-crystal data or from a standard reference database) to confirm that the desired crystalline phase has been formed. nist.gov

Purity Analysis: PXRD can detect the presence of other crystalline phases, such as unreacted starting materials or undesired polymorphs.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns. PXRD is a primary tool used in screening for and identifying different polymorphs.

Co-crystal Verification: The PXRD pattern of a co-crystal will be different from the patterns of the individual components. This allows for the confirmation that a new crystalline phase has been formed.

Applications of 4 Bromo 6 Chloro 1h Indazol 3 2h One As a Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Scaffolds

The indazolone core is a key feature in numerous biologically active compounds. The subject compound, 4-bromo-6-chloro-1H-indazol-3(2H)-one, serves as a well-functionalized starting point for the construction of more complex, polycyclic, and substituted molecular architectures.

The reactivity of the N-H group and the potential for C-H activation on the aryl ring allow for extensive derivatization. For instance, transition-metal-catalyzed C–H functionalization has been used to modify N-aryl indazol-3-ones. nih.gov This suggests that the 4-bromo-6-chloro derivative could undergo similar transformations. The tautomeric equilibrium between the indazol-3-one and the indazol-3-ol forms can be exploited to achieve different reactivity profiles. For example, Rh(III)-catalyzed reactions of N-aryl indazol-3-ols with maleimides have been shown to produce succinimide-bearing scaffolds. nih.gov

The presence of both bromo and chloro substituents allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, amino, or alkynyl groups, thereby building molecular complexity. The differential reactivity of C-Br versus C-Cl bonds under specific catalytic conditions is a cornerstone of modern organic synthesis, allowing for a programmed approach to the elaboration of the scaffold.

Ligand Precursor for Metal Catalysis (Conceptual)

The structural framework of this compound contains suitable donor atoms (nitrogen and oxygen) that could, upon appropriate functionalization, act as chelating sites for metal ions. While this specific compound is not documented as a ligand precursor, its derivatives hold conceptual potential.

For example, substitution at the N1 or N2 positions with groups containing additional donor atoms (such as pyridyl, phosphino, or carboxylate moieties) could transform the molecule into a bidentate or tridentate ligand. The synthesis of such derivatives could be achieved via N-alkylation or N-arylation reactions. The electronic properties of the resulting ligand, and thus the catalytic activity of its metal complex, could be fine-tuned by the persistent bromo and chloro substituents on the benzene (B151609) ring.

Table 1: Potential Ligand Motifs via Derivatization

Position of FunctionalizationFunctional Group IntroducedPotential Ligand Type
N1/N22-PyridylmethylBidentate (N,N)
N1/N2DiphenylphosphinoethylBidentate (P,N)
C4 (via coupling)2-CarboxyphenylBidentate (O,O or N,O)
C6 (via coupling)8-HydroxyquinolylTridentate (N,N,O)

This table is conceptual and illustrates potential modifications based on general synthetic principles.

Intermediate in the Synthesis of Functional Organic Materials

Indazole-based compounds have been investigated for applications in materials science, including as organic light-emitting diode (OLED) materials. The extended π-system of the bicyclic core is conducive to creating chromophores and electronically active materials.

By leveraging the bromo and chloro substituents, this compound can be used to synthesize larger, conjugated systems. Palladium-catalyzed cross-coupling reactions can attach various aromatic and heteroaromatic groups at the C4 and C6 positions. The choice of the coupled groups would significantly influence the photophysical properties (absorption, emission, quantum yield) of the resulting molecule. For example, coupling with electron-donating or electron-withdrawing aryl groups could be used to engineer the HOMO-LUMO gap, tuning the color of emission for potential use in dyes or optoelectronic devices.

Use in Methodological Development for New Reaction Chemistry

The development of new synthetic methods for constructing heterocyclic cores is a major focus of organic chemistry research. General strategies for synthesizing the indazolone ring are well-established and provide a framework for producing derivatives like this compound. organic-chemistry.org These methods include:

Reductive N-N bond formation: This approach can build the pyrazolone (B3327878) ring from suitably substituted precursors. organic-chemistry.org

Cyclization of o-bromobenzohydrazides: A classic method where an ortho-bromo carbonyl precursor undergoes cyclization. organic-chemistry.org

From o-nitrobenzyl alcohols: In-situ conversion to an o-nitrosobenzaldehyde intermediate, followed by reaction with amines, can yield the indazolone core. organic-chemistry.org

Furthermore, the compound itself is an ideal substrate for developing new selective reactions. The presence of multiple distinct reactive sites (two different halogens, an N-H bond, a lactam, and multiple C-H positions) allows researchers to test the selectivity and scope of new catalytic systems. For example, developing a catalyst that can selectively functionalize the C-Cl bond in the presence of the C-Br bond (or vice versa) would be a significant methodological advancement.

Table 2: Illustrative Synthetic Methodologies for Indazolone Core Construction

Synthetic StrategyKey PrecursorsConditionsReference
Friedel-Crafts CyclizationMasked N-isocyanate precursorsLewis or Brønsted acid organic-chemistry.org
Reductive N-N FormationNitroaromatics and aminesB₂(OH)₄, metal-free organic-chemistry.org
Photochemical Cyclizationo-Nitrobenzyl alcoholsAqueous solvent, room temp. organic-chemistry.org
Hydrazide Cyclizationo-BromobenzohydrazidesMild conditions organic-chemistry.org

This table represents general methods for the synthesis of the indazolone scaffold, which could be adapted for the target compound.

Future Research Directions and Unexplored Avenues for 4 Bromo 6 Chloro 1h Indazol 3 2h One

Exploration of Sustainable and Eco-Friendly Synthetic Routes

The future synthesis of 4-Bromo-6-chloro-1H-indazol-3(2H)-one and its derivatives will increasingly align with the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. youtube.comresearchgate.net Research in this area is expected to move beyond traditional batch methods, which often rely on hazardous reagents and generate significant waste. youtube.com

Key future directions include:

Continuous Flow Chemistry: Adapting synthetic routes to continuous flow processes presents a significant opportunity. acs.orgmdpi.com Flow chemistry offers enhanced safety, particularly when handling reactive intermediates, superior heat and mass transfer, and improved scalability and reproducibility compared to batch processing. nih.govmdpi.com The application of flow microreactors could enable precise control over reaction conditions for the halogenation and cyclization steps, potentially improving yields and minimizing side-product formation. researchgate.netbeilstein-journals.org There is considerable room for developing novel, multi-step flow syntheses for complex heterocyclic scaffolds like indazolones. mdpi.com

Alternative Solvents and Catalysts: A major focus will be the replacement of conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. youtube.com For instance, photochemical cyclization reactions to form indazolone derivatives have been successfully demonstrated in aqueous media. organic-chemistry.org Furthermore, exploration into novel transition-metal or organocatalytic systems could lead to milder reaction conditions and higher selectivity for C-H activation or cross-coupling reactions on the indazole core. The development of reusable catalysts, such as polymer-supported or nanoparticle-based systems, would also contribute to more sustainable processes.

Sustainable Approach Potential Benefit for Indazolone Synthesis Relevant Research Area
Continuous Flow ChemistryImproved safety, scalability, and process control.Process Chemistry, Chemical Engineering acs.orgnih.gov
Green Solvents (e.g., Water)Reduced environmental impact and toxicity.Green Chemistry, Photochemistry youtube.comorganic-chemistry.org
Novel Catalytic SystemsHigher selectivity, milder conditions, reduced waste.Catalysis, Organic Synthesis nih.gov
Photochemical SynthesisEnergy efficiency, unique reaction pathways.Photochemistry, Green Chemistry mdpi.comorganic-chemistry.org

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of the reaction mechanisms governing the formation and subsequent functionalization of this compound is crucial for optimizing existing synthetic protocols and designing new ones.

Future mechanistic investigations should focus on:

Cyclization Pathways: While several methods exist for forming the indazole ring, the precise mechanisms are often complex. Detailed experimental and computational studies are needed to elucidate the pathways for the cyclization of precursors to form the this compound scaffold. This includes studying the intermediates and transition states in reactions like the cyclization of appropriately substituted hydrazines or nitro-aromatic compounds. organic-chemistry.orgresearchgate.net

Differential Halogen Reactivity: The presence of both bromine at the C4 position and chlorine at the C6 position offers opportunities for selective functionalization. In-depth studies are required to map the reactivity differences between the C-Br and C-Cl bonds under various reaction conditions (e.g., nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling). mdpi.com Understanding the kinetics and thermodynamics of these selective reactions will enable the programmed, site-specific introduction of new functional groups.

Radical Reactions: The role of radical intermediates in both the synthesis and reactions of halogenated indazolones is an underexplored area. Free radical halogenation, for example, proceeds via a distinct mechanism that could be harnessed for novel transformations. youtube.com Mechanistic studies, potentially using techniques like electron paramagnetic resonance (EPR) spectroscopy, could uncover new radical-based synthetic pathways.

Development of Novel Analytical Methods for Trace Analysis

As with many active pharmaceutical ingredients and their intermediates, there is a need for highly sensitive and selective analytical methods to detect and quantify this compound at trace levels. This is critical for quality control, process monitoring, and environmental analysis. researchgate.netsmolecule.com

Future research in this domain should include:

High-Sensitivity Chromatography: The development of methods using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is paramount. chromatographyonline.com Techniques like GC-MS or LC-MS/MS can provide the low detection limits (in the ppm or ppb range) required for the analysis of genotoxic impurities or residual intermediates in final products. chromatographyonline.comnih.gov

Derivatization Strategies: For compounds that exhibit poor chromatographic behavior or ionization efficiency, the development of specific derivatization protocols can enhance detectability. For instance, acylation or silylation could improve the volatility and thermal stability for GC analysis. chromatographyonline.com

Advanced Spectroscopic Techniques: While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural elucidation, advanced applications could be explored. researchgate.netresearchgate.net For example, solid-state NMR could be used to characterize the compound in its crystalline form, providing data complementary to X-ray diffraction. nih.gov

Investigation of Solid-State Properties and Crystal Engineering Potential

The solid-state properties of a chemical compound, such as its crystal structure, polymorphism, and solubility, are of fundamental importance. For this compound, this area remains largely unexplored.

Key avenues for future research are:

Single-Crystal X-ray Diffraction: Obtaining a single-crystal structure is a primary goal. This would provide definitive information on the molecule's three-dimensional geometry, bond lengths, bond angles, and the tautomeric form present in the solid state. mdpi.com

Crystal Engineering with Halogen Bonds: The bromine and chlorine substituents make this molecule an excellent candidate for crystal engineering studies. nih.govresearchgate.net Halogen bonds are highly directional, non-covalent interactions that can be used to control the assembly of molecules in a crystal lattice. nih.gov Research could explore how the C-Br and C-Cl groups interact with other halogen atoms (Type I and Type II interactions) or with hydrogen bond acceptors to form predictable supramolecular structures. nih.govnih.gov This could lead to the design of co-crystals with tailored physical properties, such as solubility or stability.

Polymorphism Screening: A systematic study to identify different crystalline forms (polymorphs) of the compound is essential. Polymorphs can have different physical properties, and identifying and controlling them is a critical aspect of pharmaceutical development.

Research Area Objective Key Techniques
X-ray CrystallographyDetermine the definitive 3D molecular structure.Single-Crystal X-ray Diffraction mdpi.com
Crystal EngineeringDesign novel solid-state architectures with tailored properties.Co-crystallization, Halogen Bond Analysis nih.govnih.gov
Polymorphism StudiesIdentify and characterize different crystalline forms.Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD)

Computational Design of Novel Reactions and Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating research by predicting molecular properties and guiding experimental design. nih.gov For this compound, these methods can provide significant insights.

Future computational work could involve:

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. This information helps in predicting its reactivity, understanding the influence of the halogen substituents, and rationalizing spectroscopic data.

Reaction Modeling: Simulating potential reaction pathways, for example, for selective cross-coupling reactions, can help identify the most promising conditions and catalysts before extensive experimental work is undertaken. acs.org

In Silico Drug Design: For medicinal chemistry applications, molecular docking and molecular dynamics (MD) simulations can be used to design novel derivatives. nih.gov By modeling the interaction of virtual compounds based on the this compound scaffold with biological targets, researchers can prioritize the synthesis of compounds with the highest predicted activity and best ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.comnih.gov

Emerging Roles in Niche Chemical Research Areas

Beyond its potential as a synthetic building block, this compound may find applications in more specialized areas of chemical research.

The interaction of halogenated indazolones with light is a promising but underexplored field. The presence of both the indazolone core and halogen atoms suggests a rich potential for unique photochemical reactivity.

Photochemical Synthesis: Research has shown that indazolones can be synthesized via the photochemical cyclization of precursors like o-nitrobenzyl alcohols in a mild and efficient manner, even in aqueous solvents. organic-chemistry.org Future work could explore this approach for the direct synthesis of this compound, which would be a significant advancement in green chemistry.

Influence of Halogens: Halogen atoms can significantly influence photochemical reactions. They can participate in photoinduced electron transfer or undergo homolytic cleavage to form radical species. youtube.com Investigating the photostability of this compound and the potential for selective C-Br or C-Cl bond cleavage under UV irradiation could open pathways to novel, light-induced functionalization reactions that are not accessible through traditional thermal chemistry.

Electrochemistry of this compound

While specific electrochemical studies focusing exclusively on this compound are not extensively detailed in the available literature, its electrochemical behavior can be inferred from research on related substituted indazole and indazolone structures. The electrochemistry of such compounds is of significant interest as it underpins their potential applications in electro-organic synthesis and as redox-active agents in medicinal chemistry. acs.org

The core indazolone structure is electrochemically active. Research on N,N'-disubstituted indazolin-3-ones demonstrates that these molecules can undergo intramolecular anodic dehydrogenative N–N coupling reactions. nih.gov This suggests that the indazolone ring system is susceptible to oxidation. The oxidation potentials are, however, influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the two electron-withdrawing halogen atoms (bromine and chlorine) are expected to make the molecule more difficult to oxidize compared to its non-halogenated counterpart.

Conversely, the reduction of indazole derivatives has also been explored. Studies on 2-N-substituted indazoles show they are electroreducible at negative potentials, yielding the corresponding indazolines. researchgate.netscispace.com The reduction potential is highly dependent on the substituents. Electron-withdrawing groups facilitate the reduction, causing it to occur at less negative potentials. For example, attaching a cyano group to the aryl substituent or a methoxycarbonyl group to the indazole ring leads to a significant decrease in the cathodic potential required for reduction. scispace.com

Based on these principles, the electrochemical reduction of this compound would likely involve the indazolone ring system. The presence of both bromo and chloro substituents would make the molecule more susceptible to reduction compared to an unsubstituted indazolone. It is also possible that under certain electrochemical conditions, reductive dehalogenation could occur, although modern electrochemical methods often allow for the preservation of such functional groups. nih.govnih.gov The development of green electrochemical approaches for the functionalization of indazole derivatives is an area of active research. nih.gov

The table below summarizes the expected influence of substituents on the electrochemical properties of indazolones, based on general findings in the field.

FeatureInfluence of Electron-Withdrawing Groups (e.g., Br, Cl)Expected Effect on this compound
Oxidation Potential Increase the potential (more difficult to oxidize)Higher oxidation potential compared to unsubstituted indazolone
Reduction Potential Decrease the potential (easier to reduce)Lower (less negative) reduction potential compared to unsubstituted indazolone

Further experimental studies, such as cyclic voltammetry, would be necessary to precisely determine the redox potentials and reaction pathways for this compound. Such research would clarify its stability and reactivity, paving the way for its use in controlled electrochemical syntheses or as a redox-active pharmacophore.

Challenges and Opportunities in Indazolone Chemistry Research

The field of indazolone chemistry is rich with both challenges and opportunities, driven by the significant biological activities exhibited by this class of compounds, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov

Challenges:

A primary challenge lies in the development of efficient, versatile, and sustainable synthetic methods for constructing the indazolone scaffold. nih.govresearchgate.net While numerous synthetic routes exist, many traditional methods suffer from limitations such as harsh reaction conditions, the use of toxic reagents, or a narrow substrate scope. organic-chemistry.org For instance, the synthesis of halogenated indazolones can be complicated by the potential for dehalogenation under certain reaction conditions. nih.gov Developing synthetic protocols that are compatible with a wide range of functional groups, particularly halogens which are valuable for further functionalization, remains a key objective. nih.govorganic-chemistry.org

Another challenge is achieving regioselectivity in the functionalization of the indazolone core. The indazolone ring has multiple reactive sites, and controlling the position of substitution to generate specific isomers for structure-activity relationship (SAR) studies can be difficult. nih.gov Furthermore, the exploration of novel atom-economical strategies to produce these unique scaffolds is still a demanding topic. nih.gov

Opportunities:

Despite the challenges, significant opportunities exist within indazolone chemistry. The indazolone ring is considered a "privileged" scaffold in medicinal chemistry, meaning it can bind to multiple biological targets, offering a foundation for the development of new therapeutic agents for a wide range of diseases. nih.govresearchgate.net There is a considerable opportunity to synthesize libraries of structurally diverse indazolone derivatives to explore their therapeutic potential against new and existing biological targets. nih.govrsc.org

The development of novel synthetic methodologies presents a major area of opportunity. Recent advances include photochemical cyclizations and transition-metal-catalyzed C-H activation/annulation reactions, which offer milder and more efficient routes to indazolones. nih.govnih.gov Electrochemical synthesis is emerging as a particularly promising green technology, using electricity as a traceless oxidant or reductant to build the indazolone core, thus avoiding hazardous reagents and minimizing waste. nih.govnih.gov These sustainable methods open new avenues for the large-scale and environmentally benign production of indazolone-based pharmaceuticals.

Furthermore, the unique electronic properties of the indazolone scaffold offer opportunities beyond medicine, such as in the design of functional materials and fluorescent probes for bioimaging. researchgate.net The continued exploration of the fundamental chemistry and biological activity of novel indazolone derivatives like this compound will undoubtedly unlock new applications in science and technology.

Q & A

Q. What are the key physicochemical properties of 4-Bromo-6-chloro-1H-indazol-3(2H)-one, and how do they influence experimental design?

Answer: The compound’s molecular formula is C₇H₄BrClN₂O , with a molecular weight of 247.48 g/mol (PubChem data) . Key properties include:

PropertyValueSource
Melting PointNot reported-
SolubilityLikely polar aprotic solvents (e.g., DMSO)Analogous indazoles
StabilityLight-sensitive; store at 2–8°CStorage guidelines for similar compounds

These properties dictate solvent selection for reactions (e.g., DMSO for solubility), storage conditions (dark, cold environments), and handling precautions (inert atmosphere for hygroscopicity). Researchers should prioritize characterizing solubility and stability empirically due to limited reported data.

Q. What synthetic routes are available for this compound, and how can yield optimization be approached?

Answer: Synthesis typically involves halogenation of indazole precursors. A common pathway includes:

Bromination/Chlorination : Reacting 1H-indazol-3(2H)-one with N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Yield Optimization Strategies :

  • Use kinetic vs. thermodynamic control (e.g., low temps for selective bromination at the 4-position) .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust stoichiometry (e.g., 1.1 equiv NBS to avoid over-halogenation) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides atomic-level resolution of substitution patterns and hydrogen-bonding networks. Key steps:

Data Collection : High-resolution (<1.0 Å) synchrotron data to capture heavy atoms (Br, Cl).

Structure Solution : Direct methods (SHELXT) or charge-flipping (SHELXD) for phase determination .

Validation : Check for disorder using WinGX/ORTEP .

Case Study : A 2022 study on 6-bromo-4-chloro-1H-indazole resolved positional isomerism via crystallography, confirming the 4-Br/6-Cl configuration .

Q. What methodological approaches address contradictory data in biological activity assays for this compound?

Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), or temperature variations .
  • Target Selectivity : Off-target effects masked in high-throughput screens.

Q. Resolution Strategies :

  • Orthogonal Assays : Use SPR (surface plasmon resonance) to validate binding kinetics alongside enzymatic assays.
  • Dose-Response Curves : Triplicate runs with statistical analysis (e.g., ANOVA for inter-lab variability) .
  • Theoretical Modeling : DFT calculations to predict binding affinities and guide experimental redesign .

Q. How can researchers optimize computational modeling for structure-activity relationship (SAR) studies?

Answer:

Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases).

MD Simulations : GROMACS for 100-ns trajectories to assess ligand-protein stability.

QSAR Models : Incorporate Hammett constants for halogen substituents (σ values: Br = 0.26, Cl = 0.47) .

Example : A 2024 study on indazole derivatives correlated Cl/Br electronegativity with kinase inhibition, validated by MD simulations .

Q. What strategies mitigate impurities in scaled-up synthesis of this compound?

Answer: Common impurities include:

  • Positional Isomers : 6-Bromo-4-chloro derivatives (resolve via HPLC with C18 columns) .
  • Dehalogenated Byproducts : Use Pd-free catalysts to prevent debromination .

Q. Process Optimization :

  • Quality Control : In-line FTIR to monitor reaction intermediates.
  • Crystallization : Gradient cooling (50°C → 4°C) to enhance purity .

Q. How do substitution patterns (Br/Cl) influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Suzuki-Miyaura : Br at 4-position is more reactive than Cl at 6-position due to lower C-Br bond dissociation energy (289 kJ/mol vs. 327 kJ/mol for C-Cl) .
  • Buchwald-Hartwig : Use BrettPhos Pd G3 catalyst for selective amination at the 6-Cl position .

Experimental Design : Prioritize Br for aryl coupling and Cl for heteroatom functionalization.

Q. What green chemistry approaches apply to the synthesis of this compound?

Answer:

  • Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME), a biodegradable solvent.
  • Catalyst Recycling : Immobilize Pd on mesoporous silica for reuse in cross-couplings .
  • Waste Reduction : Employ flow chemistry for continuous processing and lower E-factor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.